1-乙炔基芘

描述

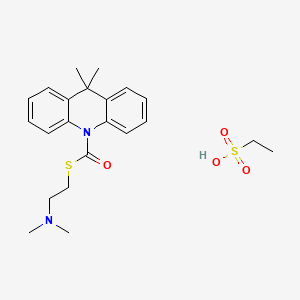

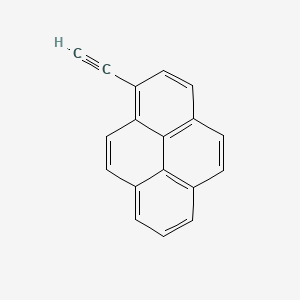

1-Ethynylpyrene is a chemical compound with the molecular formula C18H10 . It is used as a laboratory chemical .

Molecular Structure Analysis

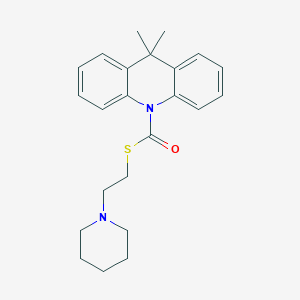

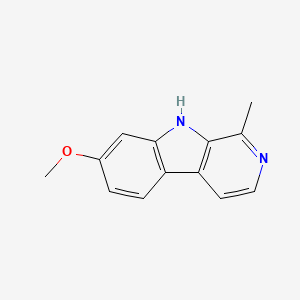

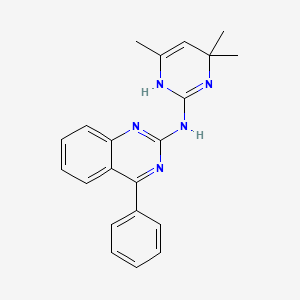

The molecular structure of 1-Ethynylpyrene consists of an ethynyl group attached to a pyrene molecule . The terminal acetylenic carbon atom (C18) is more negative than the internal carbon (C17) .Chemical Reactions Analysis

1-Ethynylpyrene is an aryl acetylenic inhibitor of cytochromes P450 1A1, 1A2, and 2B1 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

1-Ethynylpyrene has a molecular weight of 226.28 . It has a density of 1.2±0.1 g/cm3, a boiling point of 410.6±14.0 °C at 760 mmHg, and a flash point of 194.9±14.2 °C .科学研究应用

防伪应用

1-乙炔基芘已被用于开发聚集诱导发射发光体 (AIEgens)。 当这些 AIEgens 用于荧光墨水时,它们表现出高热稳定性和优异的荧光特性,使其适用于防伪措施 。 它们可以以超低浓度应用以避免聚集引起的猝灭,这是传统发光材料的常见问题 。

光催化

该化合物作为共价有机框架 (COFs) 中的配体,用于光催化应用。 乙炔基官能团增强了这些框架的光催化性能,使其有效用于水净化和空气清洁等环境应用 。

荧光传感

1-乙炔基芘作为金属有机框架 (MOFs) 和 COFs 中的荧光探针。 它已被用于检测2,4,6-三硝基苯酚 (TNP),通过荧光猝灭机制展现出极高的选择性和灵敏度 。

DNA 相互作用研究

该化合物已被用于研究与 DNA 的相互作用。 可以在双链 DNA 的主沟中实现 1-乙炔基芘部分的螺旋状 π 堆积排列,从而提供对 DNA 结构和功能的见解 。

光学材料

1-乙炔基芘被掺入各种聚合物中以增强其光学性能。 包含该化合物的杂化聚合物表现出强烈的荧光发射,可用于创建具有特定发光特性的材料 。

药物中间体

在制药行业,1-乙炔基芘用作中间体。 其化学性质使其成为合成各种药物化合物的构建块 。

作用机制

Target of Action

1-Ethynylpyrene is an aryl acetylenic compound that primarily targets cytochromes P450 1A1, 1A2, and 2B1 . These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of many endogenous compounds .

Mode of Action

1-Ethynylpyrene acts as a mechanism-based inhibitor of P450s 1A1 and 1A2 and as a reversible inhibitor of P450 2B1 . The terminal acetylenic carbon atom (C18) of 1-Ethynylpyrene is more likely to be the site of oxidation . This is consistent with the inhibition mechanism pathway that results in the formation of a reactive ketene intermediate .

Biochemical Pathways

The primary biochemical pathway affected by 1-Ethynylpyrene is the oxidation process carried out by the cytochrome P450 enzymes . The compound’s interaction with these enzymes leads to the formation of a reactive ketene intermediate, which is a crucial step in the enzyme inhibition pathway .

Pharmacokinetics

It’s known that 1-ethynylpyrene is soluble in chloroform, dichloromethane, and toluene, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 1-Ethynylpyrene’s action is the inhibition of cytochromes P450 1A1, 1A2, and 2B1 . This inhibition can affect the body’s ability to detoxify xenobiotics and synthesize endogenous compounds .

Action Environment

The action of 1-Ethynylpyrene can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body . Additionally, the compound needs to be stored in a light-avoiding, dry, and sealed container to prevent the influence of light and moisture . These factors can potentially impact the compound’s action, efficacy, and stability.

安全和危害

属性

IUPAC Name |

1-ethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188527 | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34993-56-1 | |

| Record name | 1-Ethynylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34993-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of 1-Ethynylpyrene, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]

- Inhibition of PAH metabolism: 1-Ethynylpyrene effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]

- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, 1-Ethynylpyrene can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []

A:

- Spectroscopic data:

- UV-Vis Absorption: The ultraviolet absorption spectrum of 1-Ethynylpyrene shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []

- Fluorescence: 1-Ethynylpyrene exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []

ANone: 1-Ethynylpyrene demonstrates versatility in material science, particularly in the development of functional materials:

- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(1-ethynylpyrene) and cis-poly(1-ethynylpyrene), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]

- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, 1-Ethynylpyrene exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []

- Solid-state emissive materials: Incorporation of 1-Ethynylpyrene into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []

ANone: While 1-Ethynylpyrene itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:

- Click chemistry: The ethynyl group in 1-Ethynylpyrene makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with 1-Ethynylpyrene for sensing applications or the incorporation of biomolecules like biotin. []

- Surface modification: The ability of 1-Ethynylpyrene to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []

ANone: While the provided abstracts don't delve into the specifics of computational studies on 1-Ethynylpyrene, this field offers valuable tools for understanding its properties:

- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of 1-Ethynylpyrene and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.

ANone: Research on 1-Ethynylpyrene and its analogs reveals key SAR insights:

- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]

- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than 1-Ethynylpyrene towards CYP2B enzymes. []

- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)